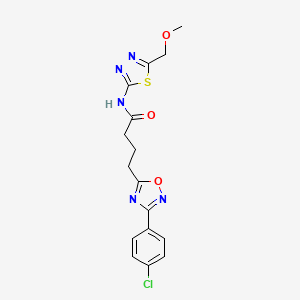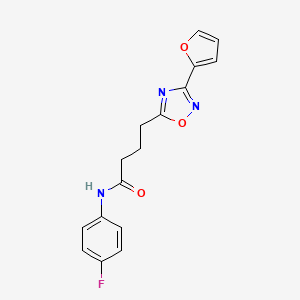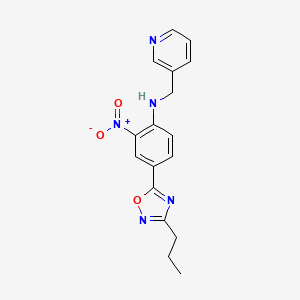
2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of anilines and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline is not fully understood. However, studies have shown that this compound acts by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to modulate various signaling pathways involved in cell proliferation and apoptosis. In addition, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline in lab experiments include its wide range of biological activities, high purity, and well-established synthesis method. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline. These include further investigation of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential use in the treatment of various diseases. In addition, the potential use of this compound as a tool for studying various biological processes should also be explored.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to evaluate its potential use as a tool for studying various biological processes.
Métodos De Síntesis
The synthesis of 2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline involves the reaction of 4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline with nitric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The synthesis method has been optimized to obtain high yields of the product with minimal impurities.
Aplicaciones Científicas De Investigación
2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-2-4-16-20-17(25-21-16)13-6-7-14(15(9-13)22(23)24)19-11-12-5-3-8-18-10-12/h3,5-10,19H,2,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLCUFWLJWYELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide](/img/structure/B7697800.png)

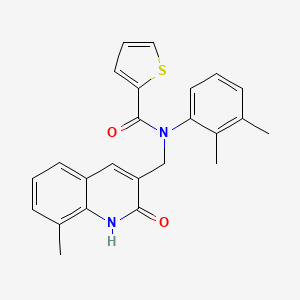
![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)
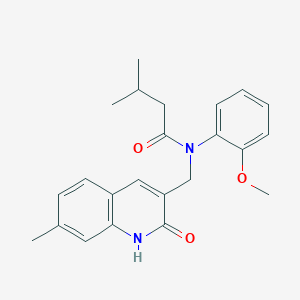
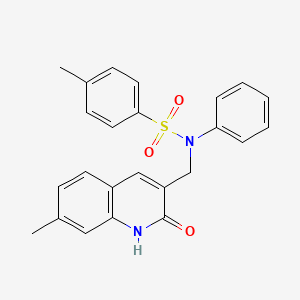
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)
